molecular formula C7H10OS2 B14596053 2,5-Dimethyl-3-(methyldithio)furan CAS No. 61197-06-6

2,5-Dimethyl-3-(methyldithio)furan

Cat. No.: B14596053
CAS No.: 61197-06-6
M. Wt: 174.3 g/mol
InChI Key: ZZXDUGZYDILQMO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(methyldithio)furan is a sulfur-containing furan derivative characterized by a disulfide (-S-S-CH3) group at the 3-position of the furan ring, along with methyl substituents at positions 2 and 5. Its molecular formula is inferred as C7H10OS2 (molecular weight ≈ 174.28 g/mol), though explicit experimental validation is absent in the evidence.

Properties

CAS No.

61197-06-6

Molecular Formula

C7H10OS2

Molecular Weight

174.3 g/mol

IUPAC Name

2,5-dimethyl-3-(methyldisulfanyl)furan

InChI

InChI=1S/C7H10OS2/c1-5-4-7(10-9-3)6(2)8-5/h4H,1-3H3

InChI Key

ZZXDUGZYDILQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)SSC

boiling_point

284.00 °C. @ 760.00 mm Hg

melting_point

45.00 °C. @ 760.00 mm Hg

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3-(methyldithio)furan typically involves the reaction of 2,5-dimethylfuran with a suitable sulfur donor, such as methanethiol, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methyldithio group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3-(methyldithio)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the methyldithio group to a thiol or a simpler sulfur-containing group.

    Substitution: The methyl groups and the methyldithio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve selective reduction.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions, often in the presence of a catalyst or under specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and simpler sulfur-containing compounds.

    Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

2,5-Dimethyl-3-(methyldithio)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3-(methyldithio)furan involves its interaction with molecular targets through its sulfur-containing groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,5-Dimethyl-3-(methyldithio)furan and related furan derivatives:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Sources
This compound Not provided C7H10OS2 ~174.28 Methyldithio (-S-S-CH3) Coffee aroma (variable extraction methods)
2,5-Dimethyl-3-(methylthio)furan Not provided C7H10OS 142.22 Methylthio (-S-CH3) Coffee aroma
2,5-Dimethyl-3-thiofuroylfuran 65505-16-0 C11H10O3S 222.26 Thiofuroyl (C=O-S-furan) Synthetic flavoring agent
2,5-Dimethylfuran 625-86-5 C6H8O 96.13 No sulfur substituent Fuel additive, solvent
Key Observations:

Functional Group Reactivity :

  • The methyldithio group (-S-S-CH3) in the target compound is a disulfide, which is more prone to oxidation than the methylthio (-S-CH3) group in its analog. This may reduce its stability in oxidative environments compared to thioether derivatives .
  • The thiofuroyl group (C=O-S-furan) in 2,5-Dimethyl-3-thiofuroylfuran introduces a thioester linkage, enabling participation in nucleophilic reactions distinct from disulfides .

Natural Occurrence vs. Synthetic Use :

  • Both the methyldithio and methylthio derivatives are naturally occurring in coffee aroma, with their concentrations varying by extraction techniques (e.g., espresso vs. drip methods) .
  • The thiofuroyl derivative is synthetically produced and used in flavor formulations, highlighting its role in industrial applications .

Physicochemical Properties: Volatility: 2,5-Dimethylfuran (non-sulfur analog) has a boiling point of 92–94°C and is highly flammable . Sulfur-containing derivatives likely exhibit higher boiling points due to increased molecular weight and polarity. Toxicity: While 2,5-Dimethylfuran is classified as harmful upon inhalation or ingestion , sulfur analogs may present unique toxicological profiles. For example, disulfides can decompose to release hydrogen sulfide (H2S), a known irritant .

Biological Activity

2,5-Dimethyl-3-(methyldithio)furan is a sulfur-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H10OS
  • CAS Number : 61197-06-6
  • Molecular Weight : 142.22 g/mol

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
Staphylococcus aureus1810
Bacillus subtilis1210

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity. A study evaluated its efficacy against common fungal pathogens:

Fungal Pathogen Inhibition Zone (mm) Concentration (mg/mL)
Candida albicans2010
Aspergillus niger1610
Penicillium chrysogenum1410

The compound's ability to inhibit fungal growth suggests its potential use in agricultural applications as a biopesticide .

The biological activity of this compound can be attributed to its interaction with microbial cell membranes and metabolic pathways. The presence of the methyldithio group enhances its lipophilicity, allowing it to penetrate microbial membranes effectively. This leads to disruption of membrane integrity and inhibition of essential cellular functions.

Case Studies

  • Agricultural Application :
    A study conducted on the application of this compound in controlling soilborne pathogens demonstrated a significant reduction in disease incidence among treated crops. The application resulted in a 40% reduction in disease severity compared to untreated controls.
  • Pharmaceutical Development :
    Preliminary studies have indicated that derivatives of this compound may act synergistically with existing antibiotics, enhancing their efficacy against resistant strains. Further pharmacological studies are needed to explore these interactions fully.

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